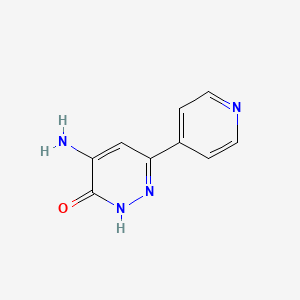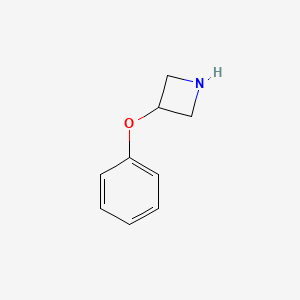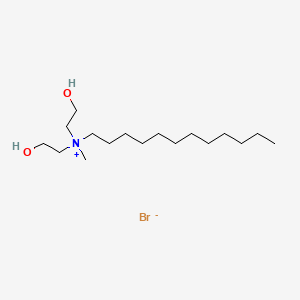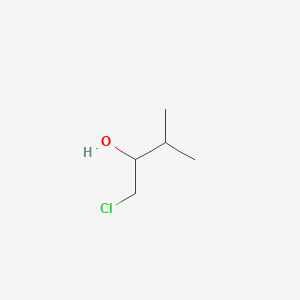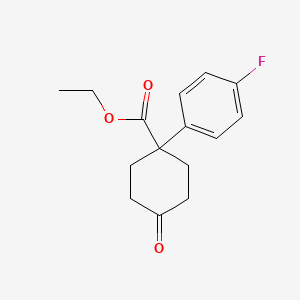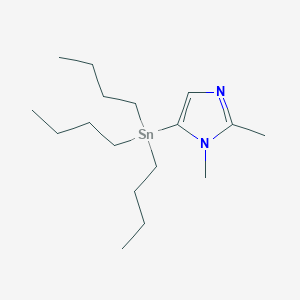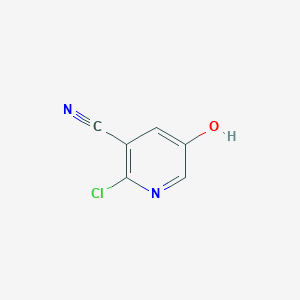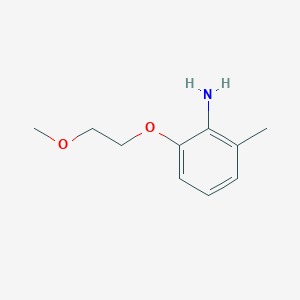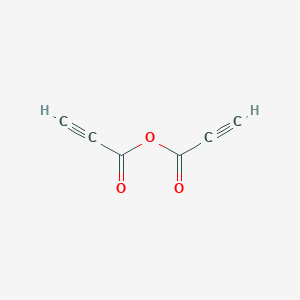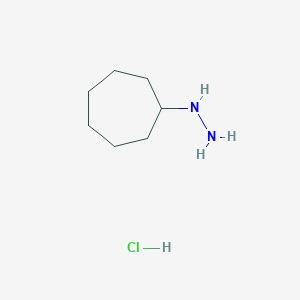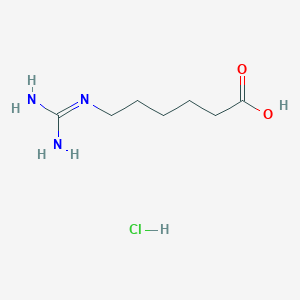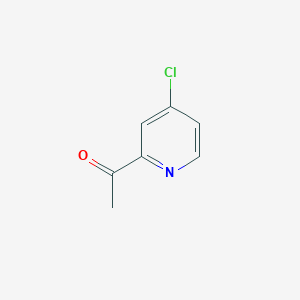
1-(4-氯吡啶-2-基)乙酮
描述
1-(4-Chloropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H6ClNO . It is a useful reagent for the asymmetric synthesis of pyridylalkylamines .
Molecular Structure Analysis
The molecular weight of 1-(4-Chloropyridin-2-yl)ethanone is 155.58 g/mol . The compound has a linear formula of C7H6ClNO .Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-Chloropyridin-2-yl)ethanone are not detailed in the retrieved data, it is known to be a useful reagent in the asymmetric synthesis of pyridylalkylamines .Physical And Chemical Properties Analysis
1-(4-Chloropyridin-2-yl)ethanone has a melting point of 35 - 37°C, a boiling point of 238℃, and a density of 1.233 . It is sparingly soluble in chloroform and slightly soluble in methanol .科学研究应用
Asymmetric Synthesis of Pyridylalkylamines
“1-(4-Chloropyridin-2-yl)ethanone” is a useful reagent for the asymmetric synthesis of pyridylalkylamines . Pyridylalkylamines are a class of organic compounds that contain a pyridine ring and an alkylamine group. They have a wide range of applications in medicinal chemistry and drug discovery due to their bioactive properties.
Synthesis of Other Pyridine Derivatives
This compound can also be used in the synthesis of other pyridine derivatives . Pyridine derivatives are important in a variety of fields, including pharmaceuticals, agrochemicals, and materials science. They are often used as building blocks in the synthesis of complex organic molecules.
Material Science
In material science, “1-(4-Chloropyridin-2-yl)ethanone” could be used as a precursor for the synthesis of new materials . The pyridine ring in the molecule can act as a ligand, allowing it to form complexes with various metals. These complexes can have interesting properties and potential applications in areas such as catalysis, magnetism, and luminescence.
Pharmaceutical Research
In pharmaceutical research, “1-(4-Chloropyridin-2-yl)ethanone” could be used as a building block in the synthesis of new drugs . The pyridine ring is a common motif in many pharmaceutical compounds, and the ability to introduce a variety of functional groups at different positions on the ring can be very useful in drug design.
Agrochemicals
Similar to its use in pharmaceutical research, “1-(4-Chloropyridin-2-yl)ethanone” could also be used in the synthesis of agrochemicals . Many pesticides and herbicides contain pyridine rings, and this compound could be used as a starting point in the synthesis of these types of compounds.
Catalysts
“1-(4-Chloropyridin-2-yl)ethanone” could potentially be used in the synthesis of catalysts . The pyridine ring can act as a ligand, forming complexes with metals that can act as catalysts in a variety of chemical reactions.
安全和危害
属性
IUPAC Name |
1-(4-chloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKULLGEGMMZQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515111 | |
| Record name | 1-(4-Chloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloropyridin-2-yl)ethanone | |
CAS RN |
60159-37-7 | |
| Record name | 1-(4-Chloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chloro-pyridin-2-yl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

